Chlorfenprop
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorfenprop can be synthesized through the chlorination of benzenepropanoic acidThe reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination .
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes, often carried out in specialized reactors to handle the volatile nature of the compound. The process is optimized to maximize yield and purity while minimizing environmental impact and ensuring safety .
Chemical Reactions Analysis
Types of Reactions
Chlorfenprop undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzenepropanoic acid derivatives.
Scientific Research Applications
Chlorfenprop has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound in studying chlorination reactions and herbicide synthesis.
Biology: Investigated for its effects on plant growth and development, particularly in controlling weed species.
Medicine: Limited studies on its potential use in pharmacology due to its toxicity.
Industry: Primarily used in agriculture for weed control in cereal crops.
Mechanism of Action
Chlorfenprop exerts its herbicidal effects by inhibiting auxin-mediated cell responses in plants. It affects cell elongation, auxin uptake, transport, and metabolism, leading to stunted growth and eventual death of the target weed species. The molecular targets include auxin receptors and transport proteins .
Comparison with Similar Compounds
Similar Compounds
Chlorfenprop-methyl: A methyl ester variant of this compound with similar herbicidal properties.
Chlorpropham: Another herbicide used for controlling weed growth, but with a different mechanism of action.
Chlorfenson: Used in fungal infections, highlighting its different application compared to this compound.
Uniqueness
This compound is unique due to its specific action on auxin-mediated processes in plants, making it highly effective against certain weed species. Its high volatility and low aqueous solubility also distinguish it from other herbicides, allowing for targeted application in specific agricultural settings .
Properties
IUPAC Name |
2-chloro-3-(4-chlorophenyl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTALYCTVMUWPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40866763 | |
Record name | Chlorfenprop | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40866763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14437-20-8, 59604-11-4 | |
Record name | Chlorfenprop | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014437208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorfenprop [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059604114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorfenprop | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40866763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CHLORFENPROP | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JMZ436K7X5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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